2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C17H11Cl2F3N2O3 and its molecular weight is 419.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.0098821 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Activities : A study detailed the synthesis of new compounds related to the chemical family of benzoxazinones, which were evaluated for their antimicrobial activities. These compounds showed good activity compared to standard drugs, indicating their potential in developing new antimicrobial agents (Patel & Shaikh, 2011).
Antitumor Activities : Research on 1,2,4-triazines, another chemically relevant group, synthesized from reactions involving similar compounds, explored their potential as antimicrobial and antitumor agents. This study highlights the synthetic versatility and biological significance of compounds within this chemical space (El‐Barbary et al., 2005).
Chemical Synthesis and Characterization
Novel Synthetic Pathways : Innovative synthetic pathways have been developed for related compounds, demonstrating the chemical reactivity and potential applications of these molecules in various fields. For example, the efficient synthesis of novel tricyclic benzoxazine derivatives highlights the ongoing research into novel synthetic methods and their potential applications in material science and pharmacology (Mansha et al., 2020).
Structural and Molecular Studies : The molecular structure of caroxazone, a related compound, was investigated, revealing insights into the electronic and structural properties that contribute to its activity as a monoamine oxidase inhibitor. Such studies are crucial for understanding the molecular basis of drug action and for designing more effective therapeutic agents (Wouters et al., 1994).
Potential Pesticidal Applications
- Pesticide Development : Research into N-derivatives of phenoxyacetamide, which share structural similarities with the compound of interest, has been characterized for potential pesticidal applications. This work is indicative of the broader research efforts to utilize such compounds in developing new pesticides with improved efficacy and safety profiles (Olszewska et al., 2011).
Properties
IUPAC Name |
2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N2O3/c18-10-2-4-14-13(6-10)24(16(26)8-27-14)7-15(25)23-12-5-9(17(20,21)22)1-3-11(12)19/h1-6H,7-8H2,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZNYBCJFZLNJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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